7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine
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Overview
Description
7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is a complex organic compound that features a unique fusion of furyl, imidazolyl, and chromeno-pyrimidinyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrimidinyl core, followed by the introduction of the furyl and imidazolyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine undergoes various chemical reactions, including:
Oxidation: The furyl and imidazolyl groups can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazolyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, bases like sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Furyl)-5-(2-Furyl)-3-Hydroxy-1-[3-(1H-Imidazol-1-YL)Propyl]-1,5-Dihydro-2H-Pyrrol-2-One
- 7-[2-Hydroxy-3-(2-Methylphenoxy)Propyl]-8-{[3-(1H-Imidazol-1-YL)Propyl]Amino}-1,3-Dimethyl-3,7-Dihydro-1H-Purine-2,6-Dione
Uniqueness
7-(2-Furyl)-9-[3-(1H-imidazol-1-YL)propyl]-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C25H21N5O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
11-(furan-2-yl)-14-(3-imidazol-1-ylpropyl)-18-oxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),15-heptaen-13-imine |
InChI |
InChI=1S/C25H21N5O2/c26-24-22-21(20-7-3-14-31-20)19-9-8-17-5-1-2-6-18(17)23(19)32-25(22)28-16-30(24)12-4-11-29-13-10-27-15-29/h1-3,5-10,13-16,21,26H,4,11-12H2 |
InChI Key |
MRNNSJKHGBTYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=C(C3C5=CC=CO5)C(=N)N(C=N4)CCCN6C=CN=C6 |
Origin of Product |
United States |
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